molecular formula C7H14O3 B1339169 6-Methoxyhexanoic acid CAS No. 41639-61-6

6-Methoxyhexanoic acid

Cat. No.: B1339169
CAS No.: 41639-61-6
M. Wt: 146.18 g/mol
InChI Key: WUZBGMQIKXKYMX-UHFFFAOYSA-N
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Description

6-Methoxyhexanoic acid is an organic compound with the molecular formula C7H14O3. It is a derivative of hexanoic acid, where a methoxy group is attached to the sixth carbon atom. This compound is primarily used as an organic building block in various chemical syntheses and research applications .

Scientific Research Applications

6-Methoxyhexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary targets of 6-Methoxyhexanoic acid are currently unknown. This compound is a unique chemical that has been provided to early discovery researchers as part of a collection of unique chemicals

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Biochemical pathways are complex networks of chemical reactions that occur within a cell, and any compound can potentially affect multiple pathways

Pharmacokinetics

It is known that this compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methoxyhexanoic acid can be synthesized through several methods. One common approach involves the esterification of hexanoic acid with methanol, followed by hydrolysis to yield the desired product. Another method includes the oxidation of 6-methoxyhexanol using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods: In industrial settings, this compound is produced through large-scale esterification and hydrolysis processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as alcohols, esters, and substituted acids .

Comparison with Similar Compounds

Comparison: 6-Methoxyhexanoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. For instance, 6-Hydroxyhexanoic acid has a hydroxyl group instead of a methoxy group, leading to different reactivity and applications. Similarly, 6-Aminohexanoic acid and 6-Maleimidohexanoic acid have amino and maleimido groups, respectively, which significantly alter their chemical behavior and uses .

Properties

IUPAC Name

6-methoxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-10-6-4-2-3-5-7(8)9/h2-6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZBGMQIKXKYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566795
Record name 6-Methoxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41639-61-6
Record name 6-Methoxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Methoxy-hexanol (8.16 g) was oxidized with Jones reagent (2.67-M, 53 ml) in acetone (100 ml) at -10 ° C. to give 6.17 g of 6-methoxy-caproic acid.
Quantity
8.16 g
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
53 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 6-methoxyhexanoic acid in the synthesis of N-carbethoxyazabiotin?

A1: The research abstract states that the total synthesis of dl-4ξ-(4-carboxybutyl)-5-carbethoxy-cis-hexahydropyrrolo[3,4-d]imidazol-2-one (N-carbethoxyazabiotin) was achieved using a 16-step sequence, "[starting from 2-bromo-6-methoxyhexanoic acid]" []. This indicates that This compound serves as a crucial starting material in the multi-step synthetic route to produce the target molecule, N-carbethoxyazabiotin. The specific reactions and modifications performed on this compound throughout the synthesis are not detailed in the abstract.

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